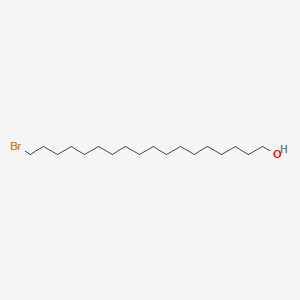

18-Bromo-1-octadecanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H37BrO |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

18-bromooctadecan-1-ol |

InChI |

InChI=1S/C18H37BrO/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h20H,1-18H2 |

InChI Key |

KEWZPQXDIJUVFW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCBr)CCCCCCCCO |

Origin of Product |

United States |

Sample Preparation and Extraction:the First Step is to Isolate the Target Analyte from the Complex Environmental Matrix. Due to the Non Polar Nature of the Long Alkyl Chain, 18 Bromo 1 Octadecanol is Expected to Be Found Adsorbed to Solids or in Fatty Tissues.

Liquid-Liquid Extraction (LLE): For water samples, extraction into an immiscible organic solvent is a classic method.

Solid-Phase Extraction (SPE): Water samples are passed through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent. This allows for sample concentration.

Soxhlet or Ultrasonic Extraction: These techniques are used for solid samples like soil and sediment, using an appropriate organic solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample, adsorbing the analyte for direct injection into the analytical instrument. researchgate.net

Detection and Quantification:following Separation, a Detector is Used to Identify and Quantify the Compound.

Mass Spectrometry (MS): GC-MS is the gold standard, providing both high sensitivity and structural information for confident identification. mrspage.com The mass spectrometer fragments the molecule into a unique pattern (mass spectrum) that acts as a chemical fingerprint.

Electron Capture Detector (ECD): An ECD is highly sensitive to halogenated compounds and is often used for targeted analysis of these substances.

Table 2: Summary of Analytical Techniques for Environmental Monitoring

| Technique | Principle | Application in Analysis |

| Solid-Phase Extraction (SPE) | Differential partitioning of compounds between a solid and a liquid phase. | Concentration and clean-up of analytes from water samples. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of 18-bromo-1-octadecanol from other compounds in the sample extract. |

| Mass Spectrometry (MS) | Ionization of compounds and separation of ions based on their mass-to-charge ratio. | Definitive identification and quantification of the target compound after GC separation. |

| Electron Capture Detector (ECD) | Detection of electron-absorbing molecules (especially halogenated ones) in a gas stream. | Highly sensitive, targeted quantification of brominated compounds. |

Role of 18 Bromo 1 Octadecanol in Advanced Chemical Synthesis and Materials Science

Precursor for Functionalized Macromolecules and Polymers

The dual functionality of 18-bromo-1-octadecanol makes it an ideal starting material for synthesizing polymers with tailored properties. The hydroxyl and bromo groups can initiate different types of polymerization or be converted into other functional groups, paving the way for the creation of sophisticated macromolecular structures.

Polymeric surfactants are macromolecules that exhibit surface activity, combining the characteristics of both polymers and conventional surfactants. rasayanjournal.co.in this compound serves as an excellent precursor for amphiphilic block copolymers, which are a major class of polymeric surfactants. ustc.edu.cn

A common strategy involves converting the terminal hydroxyl group of 1-octadecanol (a close relative and precursor to this compound) into an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). rsc.org For instance, the hydroxyl group can be reacted with 2-bromoisobutyryl bromide to form an ATRP initiator. rsc.org This initiator, now possessing the long C18 tail, can be used to polymerize hydrophilic monomers such as N-isopropylacrylamide (NIPAAM) or ethylene (B1197577) glycol, resulting in amphiphilic diblock copolymers like C₁₈-PNIPAAM or C₁₈-PEG. rsc.org These copolymers self-assemble in aqueous solutions to form structures like micelles or vesicles. rsc.org

The bromine atom on this compound provides a direct handle for initiating such polymerizations or for quaternization reactions to produce cationic surfactants. researchgate.netikifp.edu.pl The synthesis of cationic polyurethane surfactants, for example, can involve the reaction of fatty bromo-esters with polymers containing tertiary amine groups. researchgate.net The long C18 alkyl chain derived from the octadecanol backbone ensures strong hydrophobic interactions, a key factor for the surfactant's performance.

Table 1: Examples of Amphiphilic Polymers Derived from C18 Alcohol Precursors

| Polymer Type | Synthetic Strategy | Precursor Role | Resulting Properties | Research Finding |

|---|---|---|---|---|

| C₁₈-PEG-b-PNIPAAM | Atom Transfer Radical Polymerization (ATRP) | C18-OH is converted to an ATRP initiator to grow PEG and PNIPAAM blocks. | Thermo-sensitive, self-assembles into micelles. rsc.org | The PEG content can be used to finely tune the thermoresponsive behavior and stability of the nanostructures formed by the polymer. rsc.org |

| Cationic Polyurethane Surfactants | Quaternization | Octadecanol is used to create octadecyl bromoacetate, which quaternizes a polyurethane backbone. | Forms stable micelles in water; effective as a corrosion inhibitor. researchgate.net | The critical micelle concentration (CMC) of these surfactants decreases as the alkyl chain length (including C18) increases. researchgate.net |

| Anionic Polymeric Surfactants | Free Radical Copolymerization | Long-chain fatty acids (like stearic acid, the oxidized form of octadecanol) are converted to monomers. | Good surface tension reduction and emulsification stability. ekb.eg | These surfactants show effectiveness as dispersing agents in dyeing processes. ekb.eg |

This table is based on synthetic strategies using C18 alcohol or acid precursors, illustrating the role of the octadecyl chain.

Surface modification of polymers is critical for enhancing properties like biocompatibility, adhesion, and wettability. This compound is a valuable agent in this context, primarily through "grafting-from" and "grafting-to" approaches. google.com

In a "grafting-from" process, the molecule is first anchored to a substrate, and polymer chains are then grown from it. The hydroxyl group of this compound can be used to attach it to surfaces like silica (B1680970) or other polymers with appropriate functional groups. This leaves the terminal bromine atom exposed, which can act as an initiation site for surface-initiated ATRP (SI-ATRP). researchgate.net This method allows for the growth of dense polymer brushes directly on the surface, creating a robust and uniform modification. researchgate.netscience.gov

Alternatively, in a "grafting-to" approach, pre-synthesized polymer chains are attached to the surface. The bromo- or hydroxyl- group of an anchored this compound molecule can serve as the reaction site for coupling these polymer chains. google.com The long C18 chain ensures strong physical adsorption (physisorption) onto hydrophobic polymer substrates, acting as an anchor for the reactive functional group.

Building Block for Self-Assembled Monolayers (SAMs) and Supramolecular Structures

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. wikipedia.org They are of immense interest for controlling surface properties at the molecular level. inkpenlab.org

This compound is an excellent candidate for forming SAMs due to its long alkyl chain and terminal functional groups. To form a stable, chemisorbed SAM, the hydroxyl group is typically converted into a more reactive headgroup with a strong affinity for a specific substrate. wikipedia.org For example, it can be reacted with a silane (B1218182) precursor to form an 18-bromo-octadecyl-trichlorosilane. This derivative will readily form a covalent Si-O bond with hydroxylated surfaces like silicon wafers, glass, or metal oxides, creating a dense, ordered monolayer. wikipedia.org

The ordering of the monolayer is driven by the strong van der Waals interactions between the adjacent 18-carbon chains. The final structure presents a surface of terminal bromine atoms, creating a well-defined, reactive interface. mdpi.com These reactive surfaces can be used as templates for further chemical transformations or for the controlled assembly of more complex supramolecular structures. beilstein-journals.org

A key advantage of using this compound derivatives for SAMs is the ability to tailor interfacial properties through subsequent chemical reactions. The terminal bromine atom is a versatile functional handle that can be substituted by a wide variety of nucleophiles. This allows for the precise control over the surface chemistry and, consequently, its physical properties.

For example, the bromo-terminated surface can be converted to:

A hydrophilic surface: by substitution with thiol-terminated oligo(ethylene glycol).

A charged surface: by reaction with amines to form quaternary ammonium (B1175870) salts (positive charge) or with thioglycolic acid to introduce carboxylic acid groups (negative charge, pH-dependent).

A bioactive surface: by attaching biomolecules like peptides or DNA through click chemistry, after converting the bromide to an azide.

This chemical versatility allows for the fine-tuning of interfacial properties such as wettability (measured by water contact angle), adhesion, protein resistance, and electrical conductivity. researchgate.netresearchgate.net

Table 2: Hypothetical Tailoring of Surface Properties via SAMs of this compound Derivatives

| Initial SAM | Surface Reaction | Resulting Terminal Group | Expected Water Contact Angle | Modified Interfacial Property |

|---|---|---|---|---|

| -C₁₈H₃₆Br | Nucleophilic substitution with NaN₃ | -N₃ (Azide) | ~85-95° | Reactive handle for click chemistry |

| -C₁₈H₃₆Br | Nucleophilic substitution with HS(CH₂)₂OH | -(CH₂)₂OH (Hydroxyl) | < 30° | Increased hydrophilicity, wettable |

| -C₁₈H₃₆Br | Reaction with trimethylamine | -N(CH₃)₃⁺ (Quaternary Amine) | < 40° | Positively charged, antimicrobial potential |

| -C₁₈H₃₆Br | Nucleophilic substitution with NaCN, then hydrolysis | -COOH (Carboxylic Acid) | ~30-50° (pH dependent) | Negatively charged (at high pH), pH-responsive |

This table presents expected outcomes based on established principles of surface chemistry to illustrate the concept of tailoring interfacial properties.

Intermediate in the Synthesis of Specialty Organic Compounds

Beyond polymers and surfaces, this compound is a valuable intermediate in multi-step organic synthesis for creating specialty compounds where a long alkyl spacer is required. chembk.comatamanchemicals.com Its bifunctional nature allows for orthogonal chemical strategies, where the two ends of the molecule can be modified independently.

For example, it can be used to synthesize bolaamphiphiles , which are molecules with hydrophilic head groups at both ends of a long hydrophobic chain. A typical synthesis might involve:

Protecting the hydroxyl group of this compound.

Converting the terminal bromine to a hydrophilic group (e.g., a quaternary ammonium salt).

Deprotecting the hydroxyl group and converting it to a second, potentially different, hydrophilic group (e.g., a sulfonate or carboxylate).

Such molecules are of interest in drug delivery, as they can form unique self-assembled structures like vesicles and nanotubes. Furthermore, derivatives like 18-bromo-1-octadecene, which features a double bond, can serve as precursors for a range of other functionalized long-chain molecules used in the preparation of lubricants and other high-performance materials. chembk.comnih.gov

Long-Chain Alkylating Agents

The presence of a terminal bromine atom makes this compound a precursor to potent long-chain alkylating agents. The hydroxyl group can be chemically modified to prevent interference with the desired alkylation reaction. For instance, it can be protected or converted into a more suitable functional group for subsequent reactions.

The primary application of these derived alkylating agents is in the introduction of an 18-carbon saturated alkyl chain into a target molecule. This process, known as alkylation, is fundamental in organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds. The reactivity of the C-Br bond allows for nucleophilic substitution reactions, where a nucleophile displaces the bromide ion.

Commonly, this compound is converted to its corresponding tosylate or mesylate. This conversion significantly enhances the leaving group ability of the terminal substituent, making the molecule a more reactive alkylating agent. For example, stearyl tosylate is used to alkylate various substrates, leading to the formation of ether or ester linkages. beilstein-journals.org

Components for Synthetic Lipid and Phospholipid Analogues

A significant application of this compound-derived alkylating agents is in the synthesis of synthetic lipids and phospholipid analogues. These synthetic molecules are crucial tools for studying biological membranes, drug delivery systems, and the mechanisms of certain diseases. The 18-carbon chain of this compound mimics the hydrophobic tails of natural lipids.

In the synthesis of ether lipids, for instance, a glycerol (B35011) backbone can be alkylated with a long-chain alkyl halide. beilstein-journals.org Research has demonstrated the synthesis of analogues of Platelet-Activating Factor (PAF) and the anticancer ether lipid edelfosine, which feature C16 or C18 saturated lipid chains. thieme-connect.comnih.gov While not always directly employing this compound, the synthesis pathways often utilize precursors like 1-bromohexadecane (B154569) or stearyl tosylate, highlighting the utility of C18 alkylating agents derived from compounds like this compound. beilstein-journals.orgnih.gov

The synthesis of a fluorinated analogue of an anticancer ether lipid, for example, involved the use of an octadecyl group, which was introduced via an octadecyloxy intermediate. thieme-connect.com This underscores the importance of long-chain alkylating agents in constructing the core structure of these bioactive lipid analogues.

Table 1: Examples of Lipid Analogues Synthesized Using C18 Alkylating Agents

| Lipid Analogue | Precursor/Alkylating Agent | Synthetic Strategy | Reference |

|---|---|---|---|

| Platelet-Activating Factor (PAF) Analogue | 1-Bromohexadecane | Williamson Ether Synthesis | nih.gov |

| Edelfosine Analogue | Stearyl Tosylate | Alkylation of Glycerol Derivative | beilstein-journals.org |

| Fluorinated Ether Lipid Analogue | Octadecyloxy Intermediate | Multi-step synthesis involving alkylation | thieme-connect.com |

Application in Nanomaterial Functionalization

The bifunctional nature of this compound also makes it a candidate for the functionalization of nanomaterials. The long alkyl chain can provide a hydrophobic linker, while the terminal groups can be used for covalent attachment or further chemical modification on the surface of nanoparticles.

Covalent Attachment to Nanoparticle Surfaces

While direct studies involving this compound are not extensively documented, the principles of nanoparticle functionalization suggest its potential utility. For example, gold nanoparticles (AuNPs) are often functionalized with bifunctional molecules containing a thiol group for binding to the gold surface and another functional group at the other end. researchgate.netacs.org this compound could be chemically modified to introduce a thiol group, allowing it to form self-assembled monolayers (SAMs) on gold surfaces. The terminal bromine or hydroxyl group would then be available for further reactions, enabling the covalent attachment of other molecules or polymers to the nanoparticle surface.

Similarly, silica nanoparticles can be functionalized through surface grafting. The hydroxyl group of this compound could potentially react with the silanol (B1196071) groups on the silica surface, forming a covalent bond. The terminal bromine would then serve as a reactive site for subsequent surface modifications.

Modification of Carbon Nanotubes and Graphene Sheets

The modification of carbon nanotubes (CNTs) and graphene is another area where long-chain functional molecules are employed to alter their properties, such as dispersibility and processability. Although specific examples with this compound are not prevalent in the literature, related chemistries provide a basis for its potential application. For instance, the Williamson etherification has been used to attach octadecanol to a ProDOT-(CH2Br)2 monomer for subsequent polymerization, indicating the reactivity of long-chain alcohols in such systems. rsc.org

The functionalization of graphene oxide (GO) with long-chain polyacrylates has been shown to improve its dispersibility in oil. google.com This was achieved by first modifying the GO surface with an initiator containing a bromine atom. This suggests a potential route where this compound could be used to introduce both a long alkyl chain and a reactive bromine site onto the graphene or CNT surface, facilitating further functionalization or improving its compatibility with polymer matrices.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Bromohexadecane |

| Edelfosine |

| Platelet-Activating Factor (PAF) |

| ProDOT-(CH2Br)2 |

Analytical Characterization and Spectroscopic Studies of 18 Bromo 1 Octadecanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds like 18-Bromo-1-octadecanol, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, each atom's position in the long alkyl chain can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different chemical environments. The key signals are the triplets associated with the protons on the carbon atoms adjacent to the hydroxyl (-CH₂OH) and bromo (-CH₂Br) groups. The large signal from the central methylene (B1212753) (-CH₂-) chain typically appears as a broad multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the 18 carbon atoms in the molecule. The carbons directly bonded to the electronegative oxygen and bromine atoms (C1 and C18) are significantly deshielded and appear at higher chemical shifts (downfield). The remaining methylene carbons of the long alkyl chain produce a series of closely spaced signals in the upfield region of the spectrum. nih.gov

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| -OH | ~1.5-2.0 | Singlet (broad) | Hydroxyl proton |

| H-1 | ~3.64 | Triplet | -CH ₂OH |

| H-18 | ~3.41 | Triplet | -CH ₂Br |

| H-2, H-17 | ~1.57 | Multiplet | -CH ₂CH₂OH, -CH ₂CH₂Br |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| C-1 | ~63.1 | C H₂OH |

| C-18 | ~34.0 | C H₂Br |

| C-17 | ~32.8 | C H₂CH₂Br |

| C-2 | ~32.0 | C H₂CH₂OH |

| C-3 to C-16 | ~25-30 | -(CH₂)₁₄- |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions characteristic of its alcohol and alkyl halide functionalities. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong absorptions around 2850-2960 cm⁻¹ correspond to the C-H stretching of the long methylene chain. The C-O stretching vibration of the primary alcohol appears around 1050-1075 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹, which confirms the presence of the terminal bromine. uu.nl

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to the symmetric vibrations of the non-polar alkyl backbone, showing strong C-C and C-H stretching modes. The C-Br stretch is also Raman active and can be used for confirmation.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H (alkyl) | Stretching | 2850-2960 (strong) |

| C-H (alkyl) | Bending | ~1465 |

| C-O | Stretching | 1050-1075 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated from other volatile components before being ionized and detected. chromatographyonline.com The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak [M]⁺, although it may be weak due to the lability of the long-chain alcohol. A characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways include the loss of water (H₂O) from the alcohol, and alpha-cleavage. The PubChem database indicates a top peak at m/z 83 and a second highest at m/z 55 for this compound. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is a soft ionization technique well-suited for analyzing larger or thermally fragile organic molecules with minimal fragmentation. wikipedia.orgnews-medical.net For this compound, MALDI-TOF (Time-of-Flight) analysis would be expected to produce a strong signal for the protonated molecule [M+H]⁺ or cationized species (e.g., [M+Na]⁺), allowing for unambiguous determination of the molecular weight. mdpi.com This technique is particularly useful for confirming the integrity of the molecule.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for assessing its purity.

Gas chromatography is an effective method for analyzing the purity of this compound, particularly after conversion to a more volatile derivative. chromatographyonline.com Due to the high boiling point and polarity of the alcohol, derivatization, such as trimethylsilylation, is often employed to improve chromatographic performance and prevent peak tailing. cngb.orgdocumentsdelivered.com Using a suitable capillary column (e.g., a non-polar or medium-polarity phase), GC can effectively separate the derivatized this compound from closely related impurities, such as isomers or unreacted starting materials. The retention time is a reliable identifier under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. A C18 or C8 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. sielc.comsielc.com Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the molecule lacks a strong UV chromophore. HPLC is valuable for assessing purity by quantifying the area of the main peak relative to any impurity peaks. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's molecular formula, C₁₈H₃₇BrO. The close agreement between experimental and theoretical values provides strong evidence for the compound's stoichiometric purity.

For this compound, the theoretical elemental composition is calculated based on its molecular weight of 349.40 g/mol . The analysis typically focuses on carbon, hydrogen, and bromine content.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 18 | 216.18 | 61.87 |

| Hydrogen | H | 1.01 | 37 | 37.37 | 10.70 |

| Bromine | Br | 79.90 | 1 | 79.90 | 22.87 |

| Oxygen | O | 16.00 | 1 | 16.00 | 4.58 |

| Total | 349.45 | 100.00 |

Note: Values are rounded for clarity.

Experimentally, a sample of this compound would be subjected to combustion analysis for carbon and hydrogen determination. The bromine content can be determined by methods such as titration or ion chromatography after decomposition of the organic matrix. The oxygen content is often determined by difference. The results of such an analysis for a pure sample are expected to be in close agreement with the theoretical values, typically within a ±0.4% margin of error, which is a standard for confirming the identity and purity of a synthesized compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. In the solid state, long-chain alcohols and their derivatives, such as this compound, tend to pack in well-ordered lamellar structures. These structures are characterized by repeating bilayers of molecules, often with the alkyl chains in an all-trans conformation to maximize van der Waals interactions.

The analysis of the powder X-ray diffraction (PXRD) pattern would reveal characteristic peaks corresponding to the long and short spacings of the crystal lattice. The long spacing is related to the length of the molecule and the tilt angle of the alkyl chains with respect to the lamellar plane.

Hypothetical X-ray Diffraction Data for a Polymorphic Form of this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for long-chain functionalized alkanes. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules. |

| a (Å) | 5.5 | Unit cell dimension. |

| b (Å) | 7.4 | Unit cell dimension. |

| c (Å) | 50.2 | Unit cell dimension, related to the bilayer thickness. |

| β (°) | 95 | The angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: This data is illustrative and based on typical values for similar long-chain compounds.

The extended length of the this compound molecule, with its eighteen-carbon chain, would result in a significant 'd-spacing' or long-period peak in the low-angle region of the diffractogram. This spacing would be indicative of the bilayer thickness of the packed molecules. Further analysis of the diffraction pattern would provide information on the lateral packing of the alkyl chains. The solid-state structure is crucial for understanding the material's physical properties, such as its melting point and solubility.

Computational and Theoretical Investigations of 18 Bromo 1 Octadecanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. wikipedia.orgnih.govimperial.ac.uk DFT studies on 18-bromo-1-octadecanol would focus on elucidating its electronic properties and predicting sites of reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For a molecule like this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms, while the LUMO would likely be centered around the antibonding orbital of the carbon-bromine bond.

Furthermore, DFT can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. In this compound, this would show regions of negative potential (red/yellow) around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack, and regions of positive potential (blue) near the hydroxyl proton and the carbon atom attached to the bromine, indicating sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates electron-donating capability, primarily from oxygen and bromine lone pairs. |

| LUMO Energy | 0.95 eV | Indicates electron-accepting capability, localized on the C-Br antibonding orbital. |

| HOMO-LUMO Gap | 7.80 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.45 D | Reflects the overall polarity of the molecule due to the -OH and -Br functional groups. |

| Mulliken Charge on C18 (attached to Br) | +0.15 e | Indicates an electrophilic site susceptible to nucleophilic attack. |

| Mulliken Charge on O | -0.65 e | Indicates a nucleophilic and basic site. |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. elsevierpure.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate thermodynamic and kinetic parameters. elsevierpure.comnih.gov

For this compound, ab initio calculations could be used to determine key thermodynamic quantities like the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f). osti.gov This data is crucial for understanding the molecule's stability and its energy changes during chemical reactions.

Kinetic parameters, such as the activation energy (Ea) for a proposed reaction, can also be calculated. For instance, the energy barrier for the nucleophilic substitution of the bromine atom or the dehydration of the alcohol group could be determined by mapping the potential energy surface and locating the transition state structure. These calculations are computationally intensive but offer deep insight into reaction feasibility and rates. scispace.com

Table 2: Hypothetical Ab Initio-Calculated Thermodynamic and Kinetic Parameters for this compound Calculated at the CCSD(T)/aug-cc-pVTZ level of theory.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f, gas, 298.15 K) | -750.2 kJ/mol | Quantifies the energy released or absorbed upon formation from constituent elements in their standard states. |

| Standard Molar Entropy (S°, gas, 298.15 K) | 820.5 J/(mol·K) | Measures the degree of molecular disorder; high value reflects the molecule's conformational flexibility. |

| C-Br Bond Dissociation Energy (BDE) | 295.8 kJ/mol | Energy required to homolytically cleave the C-Br bond, indicating its relative strength. |

| Activation Energy (Ea) for SN2 reaction with OH⁻ | 95.3 kJ/mol | The energy barrier for the substitution of bromide by a hydroxide (B78521) ion, predicting reaction kinetics. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its long, flexible 18-carbon chain, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape and study how the molecule behaves and interacts with its environment over time. nih.govacs.org

MD simulations model the molecule as a collection of atoms connected by bonds, with their movements governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior. uni-halle.de

For a single this compound molecule, MD simulations can reveal the most stable conformations and the energy barriers between them. It is expected that in non-polar environments, the alkyl chain would adopt a relatively extended, all-trans conformation to minimize steric hindrance, while in polar solvents or at interfaces, it might fold or bend.

When simulating multiple molecules, MD can elucidate intermolecular interactions. For example, simulations could model how the hydroxyl groups form hydrogen bonds, leading to self-assembly or aggregation. They could also show how the polar head (–OH) and tail (–Br) groups orient themselves in different solvents or at an interface, which is crucial for applications in materials science.

Table 3: Hypothetical Findings from Molecular Dynamics Simulation of this compound in Water Simulation performed over 500 ns at 300 K.

| Parameter | Observation | Implication |

|---|---|---|

| Radius of Gyration (Rg) | Average of 10.5 Å (compared to ~12.5 Å for a fully extended chain) | Indicates that the alkyl chain is partially collapsed or folded in an aqueous environment to minimize hydrophobic exposure. |

| End-to-End Distance (O to Br) | Bimodal distribution with peaks at 8.0 Å and 18.0 Å | Suggests the molecule exists in both folded and partially extended conformations. |

| Radial Distribution Function g(r) of Water around -OH group | Sharp peak at 1.8 Å | Confirms strong hydrogen bonding between the hydroxyl group and surrounding water molecules. |

| Solvent Accessible Surface Area (SASA) of Alkyl Chain | Decreases by 20% over the first 10 ns of simulation | Illustrates the hydrophobic collapse of the chain to reduce unfavorable interactions with water. |

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. digitellinc.comnih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. For this compound, this could be applied to understand its reactivity at both the hydroxyl and bromo functional groups.

For example, the classic Williamson ether synthesis involves the reaction of the deprotonated alcohol with an alkyl halide. A computational study could model the reaction of sodium 18-bromo-1-octadecan-1-olate with methyl iodide. DFT or ab initio methods would be used to locate the transition state for this S(_N)2 reaction, calculate the activation energy, and confirm the stereochemical inversion at the carbon center of the methyl iodide.

Similarly, the substitution or elimination reactions at the C-Br terminus could be modeled. vedantu.com Computational analysis could compare the activation barriers for S(_N)2 substitution versus E2 elimination when the molecule is treated with various bases. The results would help predict the major product under different reaction conditions, for instance, whether a stronger, bulkier base would favor elimination over substitution.

Table 4: Hypothetical Energy Profile for the E2 Elimination Reaction of this compound with Potassium tert-butoxide Energies are relative to the separated reactants.

| Species | Relative Gibbs Free Energy (ΔG, kJ/mol) | Description |

|---|---|---|

| Reactants (this compound + t-BuOK) | 0.0 | Initial state of the system. |

| Transition State (TS) | +110.5 | A concerted step where the base removes a proton from C17 as the C=C double bond forms and the bromide ion departs. |

| Products (Octadec-17-en-1-ol + t-BuOH + KBr) | -45.2 | Final state of the system, indicating an exergonic reaction. |

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Structure-Reactivity Relationship (SRR) studies aim to understand how changes in a molecule's structure affect its chemical reactivity. Computational methods are ideal for these studies, as they allow for the systematic modification of a parent structure and the calculation of relevant properties without the need for extensive synthesis and experimentation. nist.govyoutube.com

For this compound, an SRR study could investigate how the reactivity of the C-Br bond is influenced by modifications elsewhere in the molecule. For example, a series of derivatives could be modeled where the hydroxyl group is replaced with other functional groups (e.g., -OCH₃, -NH₂, -COOH). DFT calculations could then be performed on each derivative to determine properties like the C-Br bond dissociation energy, the partial charge on the carbon atom attached to bromine, and the LUMO energy.

Correlating these calculated electronic parameters with the predicted activation energies for a standard reaction (e.g., S(_N)2 with a chloride ion) would reveal quantitative relationships. Such a study could demonstrate, for instance, that electron-withdrawing groups near the hydroxyl end of the chain have a minimal, but measurable, long-range electronic effect on the reactivity at the bromo terminus.

Table 5: Hypothetical SRR Study on Derivatives of this compound Analysis of the C18-Br bond properties as a function of the functional group at C1.

| Functional Group at C1 (R-) | C-Br Bond Length (Å) | LUMO Energy (eV) | Calculated SN2 Activation Energy with Cl⁻ (kJ/mol) |

|---|---|---|---|

| -OH (this compound) | 1.975 | 0.95 | 102.5 |

| -OCH₃ (18-Bromo-1-methoxyoctadecane) | 1.976 | 0.98 | 103.1 |

| -NH₂ (18-Bromooctadecan-1-amine) | 1.974 | 1.02 | 103.5 |

| -COOH (18-Bromooctadecanoic acid) | 1.972 | 0.85 | 100.8 |

Environmental Fate and Green Chemistry Considerations of 18 Bromo 1 Octadecanol Academic Perspectives

Biodegradation Pathways of Long-Chain Bromoalkanols

The microbial degradation of long-chain bromoalkanols is a key process determining their environmental persistence. While specific pathways for 18-bromo-1-octadecanol are not extensively documented, likely metabolic routes can be inferred from studies on related long-chain alkanes and haloalkanes. huji.ac.ilfrontiersin.orgnih.gov The process generally requires two key transformations: the cleavage of the carbon-bromine bond and the catabolism of the long alkyl chain.

Microbial degradation of haloalkanes is often initiated by enzymes called dehalogenases. huji.ac.ilnih.gov For terminal bromoalkanes, hydrolytic dehalogenases are particularly important. These enzymes catalyze the cleavage of the C-Br bond, replacing the bromine atom with a hydroxyl group from water, yielding an alcohol and a bromide ion. wikipedia.orgenantis.communi.cz In the case of this compound, this initial step would likely produce 1,18-octadecanediol (B156470).

The subsequent degradation of the C18 chain would follow established pathways for long-chain alcohols and fatty acids. nih.govresearchgate.net This typically involves:

Oxidation: The terminal alcohol groups are oxidized first to aldehydes and then to carboxylic acids by alcohol and aldehyde dehydrogenases, respectively. This would convert 1,18-octadecanediol into octadecanedioic acid.

β-Oxidation: The resulting dicarboxylic acid enters the β-oxidation pathway. This is a cyclical process where the long carbon chain is shortened by two carbon units in each cycle, producing acetyl-CoA. frontiersin.org Acetyl-CoA can then be utilized by the microorganism for energy production and cell growth through the citric acid cycle.

An alternative, though potentially less direct, pathway could involve the initial oxidation of the C1 alcohol group of this compound to form 18-bromooctadecanoic acid. The fatty acid chain could then undergo β-oxidation. The bromine atom at the omega (ω) position might be removed at a later stage of the degradation process, as the shortening of the chain could make the C-Br bond more accessible to dehalogenase enzymes.

Studies on bacteria such as Pseudomonas and Arthrobacter species have shown their capability to degrade a range of haloalkanes by utilizing hydrolytic dehalogenases. nih.govresearchgate.netnih.gov The efficiency of this biodegradation can be influenced by the compound's low water solubility, often requiring microbes to produce biosurfactants to emulsify the substrate and facilitate cellular uptake. huji.ac.ilnih.gov

Table 1: Plausible Enzymatic Steps in the Biodegradation of this compound

| Step | Transformation | Substrate | Key Enzyme Class | Product |

| 1a | Hydrolytic Dehalogenation | This compound | Haloalkane Dehalogenase | 1,18-Octadecanediol |

| 2a | Oxidation | 1,18-Octadecanediol | Alcohol/Aldehyde Dehydrogenase | Octadecanedioic acid |

| 3a | Chain Shortening | Octadecanedioic acid | Acyl-CoA Synthetase / β-oxidation enzymes | Acetyl-CoA + Shorter-chain dicarboxylic acids |

| 1b | Initial Oxidation | This compound | Alcohol/Aldehyde Dehydrogenase | 18-Bromooctadecanoic acid |

| 2b | Chain Shortening & Dehalogenation | 18-Bromooctadecanoic acid | β-oxidation enzymes & Dehalogenase | Acetyl-CoA + Shorter-chain fatty acids |

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process can be a significant abiotic degradation route for organic compounds in the environment. For this compound, the primary site of photochemical activity is the carbon-bromine bond, which is weaker than C-C and C-H bonds and susceptible to cleavage by UV light. tutormyself.com

The main mechanism for the photodegradation of bromoalkanes is homolytic cleavage of the C-Br bond, which initiates a free-radical chain reaction. youtube.com

Initiation: A molecule of this compound absorbs a photon of UV light, providing the energy to break the C-Br bond, generating an 18-hydroxyoctadecyl radical and a bromine radical.

CH₂(Br)(CH₂)₁₆CH₂OH + hν → •CH₂(CH₂)₁₆CH₂OH + Br•

Propagation: The highly reactive 18-hydroxyoctadecyl radical can then participate in several reactions, such as abstracting a hydrogen atom from another organic molecule (R-H) or from water, to form 1-octadecanol.

•CH₂(CH₂)₁₆CH₂OH + R-H → CH₃(CH₂)₁₆CH₂OH + R•

In aquatic environments, the presence of photosensitizers like dissolved organic matter can accelerate photodegradation. In the atmosphere, if the compound becomes aerosolized, it can react with photochemically generated hydroxyl radicals (•OH), which are highly reactive and can initiate degradation by abstracting a hydrogen atom from the alkyl chain.

Principles of Sustainable Synthesis and Degradation Strategies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves evaluating existing routes and proposing more sustainable alternatives.

Conventional Synthesis Routes: Common laboratory syntheses for this compound often start from more readily available C18 precursors.

From 1,18-Octadecanediol: A two-step process where one of the two alcohol groups is selectively converted to a good leaving group, such as a mesylate, followed by nucleophilic substitution with a bromide salt like lithium bromide or magnesium bromide. lookchem.comnih.gov This route often uses solvents like tetrahydrofuran (B95107) (THF) and reagents like methanesulfonyl chloride, which pose environmental and safety concerns.

From 18-Bromooctadecanoic Acid: This involves the reduction of the carboxylic acid group to a primary alcohol. lookchem.com A common reducing agent for this transformation is lithium aluminium hydride (LiAlH₄), a highly reactive and hazardous reagent that produces hydrogen gas upon contact with water.

Green Chemistry Considerations and Sustainable Strategies:

Atom Economy: The synthesis from 1,18-octadecanediol has poor atom economy due to the use of a mesyl protecting group, which is ultimately discarded as waste. Direct enzymatic or catalytic conversion would be superior.

Safer Solvents and Reagents: Replacing hazardous solvents like THF with greener alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether) and avoiding pyrophoric reagents like LiAlH₄ are key objectives. Borane-based reagents, while still requiring careful handling, can be a less hazardous alternative for the reduction step. lookchem.com

Catalytic Methods: Developing catalytic routes that can directly and selectively brominate one terminal hydroxyl group of a long-chain diol would significantly improve the sustainability of the synthesis. Biocatalysis, using enzymes like halohydrin dehalogenases in reverse or specific halogenases, represents a promising but challenging frontier for such selective transformations.

Renewable Feedstocks: Ideally, the C18 backbone would be derived from renewable oleochemical sources like plant oils rather than petroleum. researchgate.net

Design for Degradation: The inherent biodegradability of the long alkyl chain is a positive feature. The C-Br bond, while making the molecule useful for further synthesis, also introduces potential for persistence and the formation of halogenated byproducts. Designing molecules where the functional group linkage is more susceptible to environmental degradation (e.g., an ester instead of a C-Br bond) is a core principle of green chemistry, though this would alter the compound's fundamental properties.

Analytical Methodologies for Environmental Monitoring of Long-Chain Brominated Compounds

Monitoring the presence and concentration of long-chain brominated compounds like this compound in environmental matrices (water, soil, sediment, biota) requires highly sensitive and selective analytical methods. nih.gov Halogenated organic compounds are often present at trace levels, necessitating a multi-step analytical workflow. env.go.jp

Future Research Directions and Emerging Opportunities for 18 Bromo 1 Octadecanol Chemistry

Development of Novel Catalytic Systems for 18-Bromo-1-octadecanol Transformation

The reactivity of both the hydroxyl and bromide functional groups in this compound opens avenues for a variety of chemical transformations. Future research is expected to focus on the development of highly selective and efficient catalytic systems to control these reactions.

Key Research Thrusts:

Selective Functionalization: A primary challenge lies in the selective transformation of one functional group while leaving the other intact. This requires the development of catalysts with high chemoselectivity. For instance, catalysts that can facilitate etherification or esterification at the hydroxyl end without promoting substitution at the bromide terminus are highly desirable. Conversely, catalysts for cross-coupling reactions at the C-Br bond that are tolerant of the free hydroxyl group are equally important.

Homogeneous and Heterogeneous Catalysis: Research into both homogeneous and heterogeneous catalytic systems will be crucial. Homogeneous catalysts often offer high activity and selectivity, while heterogeneous catalysts provide advantages in terms of separation and reusability, aligning with green chemistry principles.

Photocatalysis and Electrocatalysis: The use of light or electricity to drive chemical reactions offers sustainable alternatives to traditional thermal methods. The development of photocatalytic and electrocatalytic systems for the transformation of this compound could lead to novel reaction pathways and more environmentally friendly processes.

Table 1: Potential Catalytic Transformations of this compound and Target Products

| Functional Group | Reaction Type | Potential Catalyst Class | Target Product |

| Hydroxyl (-OH) | Etherification | Acid/Base Catalysts, Transition Metal Complexes | Long-chain ethers |

| Esterification | Lipases, Organocatalysts | Long-chain esters | |

| Bromide (-Br) | Nucleophilic Substitution | Phase Transfer Catalysts | Azides, thiols, cyanides |

| Cross-Coupling Reactions | Palladium, Nickel, or Copper Complexes | Alkylated or arylated derivatives | |

| Both | Polycondensation | Di- or polyfunctional co-monomers | Polyesters, polyethers |

Exploration of Advanced Polymer Architectures Incorporating this compound Moieties

The long aliphatic chain of this compound can be incorporated into polymers to impart specific properties such as hydrophobicity, crystallinity, and self-assembly behavior. Future research will likely explore the synthesis of a variety of advanced polymer architectures.

Amphiphilic Block Copolymers: this compound can be used as an initiator for the polymerization of hydrophilic monomers, leading to the formation of amphiphilic block copolymers. These polymers can self-assemble in solution to form micelles or vesicles, which have potential applications in drug delivery and nanotechnology.

Graft Copolymers: The bromide or hydroxyl group can be used as a grafting point to attach polymer chains onto a backbone, creating graft copolymers with tailored properties. For example, grafting hydrophilic polymers onto a hydrophobic backbone containing this compound moieties can lead to materials with interesting surface properties.

Dendritic and Hyperbranched Polymers: The bifunctionality of this compound makes it a suitable candidate for the synthesis of dendritic and hyperbranched polymers. These highly branched architectures have unique properties such as low viscosity and a high density of functional groups at the periphery.

Integration into Hybrid Organic-Inorganic Material Systems

The combination of organic and inorganic components at the nanoscale can lead to hybrid materials with synergistic properties. This compound can serve as a molecular linker to bridge the interface between these two phases.

Surface Functionalization of Nanoparticles: The hydroxyl group of this compound can be used to anchor the molecule to the surface of inorganic nanoparticles, such as silica (B1680970) or metal oxides. The exposed bromide can then be used for further chemical modifications, allowing for the tailoring of the nanoparticle surface properties for applications in catalysis, sensing, and biomedical imaging.

Sol-Gel Processes: this compound can be incorporated into sol-gel processes to create hybrid organic-inorganic networks. The long alkyl chain can modify the mechanical and thermal properties of the resulting materials.

Self-Assembled Monolayers (SAMs): The hydroxyl group can facilitate the formation of self-assembled monolayers on various substrates. The terminal bromide provides a reactive handle for the subsequent attachment of other molecules, enabling the creation of functional surfaces with controlled chemical and physical properties.

Applications in Microfluidic and Automated Synthesis Platforms

Microfluidic and automated synthesis platforms offer precise control over reaction conditions, rapid optimization, and enhanced safety. The use of this compound in these systems is an emerging area of interest.

Continuous Flow Synthesis: The well-defined reaction channels in microfluidic devices allow for precise control over reaction time, temperature, and mixing. This can lead to improved yields and selectivities in the transformation of this compound compared to traditional batch processes.

High-Throughput Screening: Automated platforms can be used to rapidly screen a large number of catalysts and reaction conditions for the transformation of this compound, accelerating the discovery of new synthetic methodologies.

On-Demand Synthesis: The ability to perform synthesis in a continuous and automated fashion allows for the on-demand production of derivatives of this compound, which can be beneficial for applications where small quantities of specialized chemicals are required.

Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for the design and prediction of the properties of new molecules. These methods can be applied to accelerate the development of novel derivatives of this compound.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of this compound and its derivatives. This can provide insights into reaction mechanisms and help in the design of more efficient catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational behavior and self-assembly of polymers and other materials containing this compound moieties. This can aid in the design of materials with specific macroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the properties and reactivity of new this compound derivatives based on their chemical structure. This can guide the synthesis of new compounds with desired characteristics.

Expanding the Scope of Green Chemistry Principles in this compound Production and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound will increasingly focus on the implementation of these principles.

Renewable Feedstocks: Exploring routes to synthesize this compound from renewable feedstocks, such as fatty acids derived from plant oils, would significantly improve its sustainability profile.

Biocatalysis: The use of enzymes as catalysts for the transformation of this compound offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. For instance, lipases could be employed for the selective esterification of the hydroxyl group.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. This involves the development of catalytic reactions that proceed with high efficiency and minimize the formation of byproducts.

Safer Solvents: The use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, in the synthesis and transformation of this compound is an important area of future research.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical building block for the development of advanced materials and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 18-Bromo-1-octadecanol to maximize yield and purity?

- Methodological Answer : Optimize bromination of 1-octadecanol using controlled stoichiometry (e.g., HBr as a brominating agent) and inert atmospheres to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and characterize purity using H NMR (e.g., disappearance of hydroxyl proton at δ 1.5–2.0 ppm and appearance of bromine-related peaks) . Iterative testing of temperature (40–80°C) and solvent polarity (e.g., dichloromethane vs. carbon tetrachloride) is critical to balance reaction kinetics and product stability.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine C NMR to confirm substitution at the C18 position (expected shift for C-Br at ~δ 30–35 ppm) and mass spectrometry (EI-MS) for molecular ion validation (expected m/z ~362 for CHBrO). FT-IR can verify the retention of alcohol functionality (O-H stretch ~3200–3400 cm) and C-Br bond (stretch ~500–600 cm). Cross-reference spectral data with computational simulations (e.g., DFT) for ambiguous peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods to avoid inhalation (H335 hazard), wear nitrile gloves (skin irritation risk, H315), and employ eye protection (H319). Store in amber glass under nitrogen to prevent photodegradation and hydrolysis. Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell culture conditions, solvent carriers like DMSO). Validate discrepancies via dose-response assays (IC comparisons) under standardized protocols. Use RNA-seq to explore cell-specific receptor expression (e.g., GPCRs) that may modulate compound efficacy .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Apply density functional theory (DFT) to model transition states in SN2 reactions (e.g., nucleophilic substitution at C18). Compare activation energies for alternative pathways (e.g., elimination vs. substitution) using Gaussian or ORCA software. Validate predictions with kinetic isotope effect (KIE) studies and Hammett plots .

Q. What methodological considerations are critical when designing longitudinal studies to assess the stability of this compound derivatives?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., dehydrohalogenation byproducts). Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. For mechanistic insights, use O-labeled water in hydrolysis experiments to track oxygen incorporation .

Q. How can researchers address ethical and technical challenges in sharing this compound toxicity data while complying with open-science mandates?

- Methodological Answer : Implement FAIR data principles: anonymize raw datasets (remove lab-specific metadata), use controlled-access repositories (e.g., Zenodo), and provide granular toxicity endpoints (e.g., LD, NOAEL) with species-specific disclaimers. For human cell line data, apply GDPR-compliant pseudonymization techniques .

Data Contradiction & Analysis

Q. How to interpret conflicting results in this compound’s hydrophobicity measurements (logP) across studies?

- Methodological Answer : Re-evaluate experimental conditions: shake-flask vs. HPLC-derived logP values vary due to ionization effects. Use consensus methods like OECD Guideline 117 (pH-controlled partitioning) and validate with computational tools (e.g., ALOGPS). Disclose solvent systems (e.g., octanol-water vs. cyclohexane-water) in metadata .

Q. What statistical frameworks are recommended for reconciling variability in this compound’s catalytic performance in asymmetric synthesis?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in palladium catalysts. Use Bayesian inference to quantify uncertainty in enantiomeric excess (ee%) measurements. Pre-register analysis plans to distinguish confirmatory vs. exploratory findings .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.